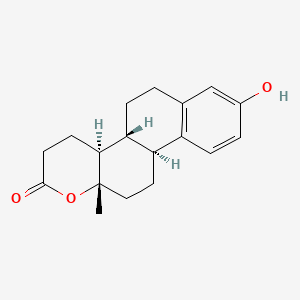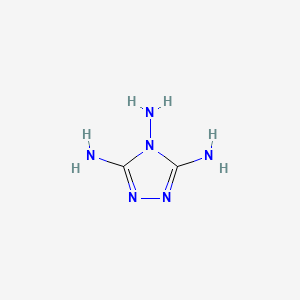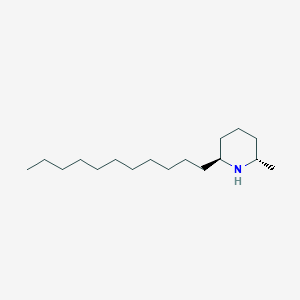
Estrololactone
Descripción general
Descripción
Estrololactone is an organic heterotricyclic compound with the chemical formula C18H22O3. It is a derivative of estrone and is characterized by the presence of a lactone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estrololactone can be synthesized through the microbial transformation of 4-androsten-3,17-dione using filamentous species of Fusarium. The process involves dehydrogenation and oxidation to produce 17α-oxo-D-homo-1,4-androstadiene-3,17-dione . Another method involves the preparation of this compound from nortestololactone using acetone as a solvent .
Industrial Production Methods: The industrial production of this compound typically involves microbial fermentation processes. Fusarium species, such as Fusarium solani, are employed to achieve high yield and substrate concentrations. The substrate concentration can range from 1 g/L to 80 g/L, depending on the specific strain and conditions used .
Análisis De Reacciones Químicas
Types of Reactions: Estrololactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted this compound compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Estrololactone exerts its effects primarily through the inhibition of the enzyme aromatase. Aromatase is responsible for the aromatization of androgens to estrogens. By inhibiting this enzyme, this compound reduces the synthesis of estrogen hormones, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer . The molecular targets involved include the active site of the aromatase enzyme, where this compound binds and prevents the conversion of androgens to estrogens .
Comparación Con Compuestos Similares
Testolactone: Structurally related to estrololactone, testolactone is also an aromatase inhibitor used in the treatment of breast cancer.
Uniqueness of this compound: this compound is unique due to its specific inhibition of aromatase, making it particularly effective in reducing estrogen synthesis. This property distinguishes it from other similar compounds that may have broader or different mechanisms of action .
Propiedades
IUPAC Name |
(4aS,4bR,10bS,12aS)-8-hydroxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIMKYKNBCAJA-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108277 | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-82-0 | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrololactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrololactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4aS,4bR,10bS,12aS)-3,4,4a,4b,5,6,10b,11,12,12a-Decahydro-8-hydroxy-12a-methyl-2H-phenanthro[2,1-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTROLOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VR2FJ2C9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Estrololactone on the estrogenic pathway?
A1: this compound, unlike natural estrogens like estradiol, does not stimulate the estrogen-dependent pyridine nucleotide transhydrogenase in the human placenta. [] This enzyme plays a role in steroid hormone biosynthesis, suggesting that this compound may not exhibit typical estrogenic effects. Furthermore, research indicates that it neither stimulates nor inhibits this enzyme system. []
Q2: How does the structure of this compound relate to its activity compared to other estrogens?
A2: this compound is a chemical degradation product of estrogens. [] While it retains some structural similarities to estradiol, key differences, like the presence of a lactone ring in place of the hydroxyl group at carbon 17, significantly alter its interaction with biological targets. For instance, unlike estradiol, this compound and its thiol analogs are not substrates for estradiol-17β dehydrogenase, an enzyme crucial for estradiol metabolism. [] These structural differences likely contribute to its distinct activity profile.
Q3: Can you describe a specific chemical synthesis pathway for this compound?
A3: One documented pathway utilizes Estrone as a starting material. [] Estrone is converted to its 3-methoxy ether, followed by a series of reactions including formylation, amination, hydrogenation, and elimination, ultimately yielding 3-methoxy-16-methylene-17-oxa-17a-oxa-D-homo-estra-1,3,5(10)-triene. This intermediate is then further transformed into the final 16-methyl lactone product, this compound. []
Q4: Are there any known biological transformations of this compound?
A4: Yes, research has shown that the fungus Cylindrocarpon radicicola can metabolize selected steroids, leading to the production of this compound. This discovery suggests a novel biosynthetic pathway for this compound. []
Q5: What spectroscopic techniques can be used to characterize this compound?
A5: Infrared (IR) spectroscopy is a valuable tool for this compound characterization. Studies focusing on the IR spectra of ring-D steroid lactones, including this compound, reveal significant hydrogen bonding, a crucial factor influencing its structural conformation and potentially its interactions with biological systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)



![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)






